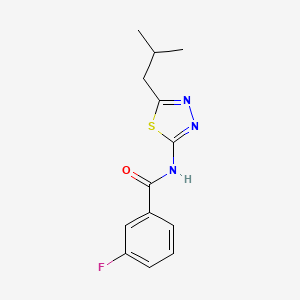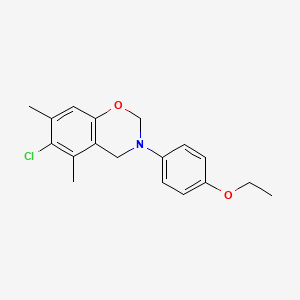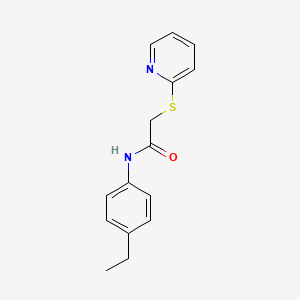![molecular formula C25H17ClN2O6S2 B5516054 4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidinone derivatives, including compounds with complex substituents such as chlorophenyl, ethoxyphenyl, and nitrobenzoate groups, are of significant interest in the field of medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and have been studied for their potential as therapeutic agents and their unique physical and chemical properties (Khelloul et al., 2022).
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of thioureas with chloroacetic acid derivatives or through the reaction of rhodanine with various aldehydes. These reactions proceed under mild conditions and can be tailored to introduce a wide range of substituents, allowing for the synthesis of a diverse library of compounds (Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the electronic and geometric structure of the compounds, including the identification of key functional groups and the arrangement of substituents around the thiazolidinone core (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which can be utilized to further modify the compound or introduce additional functional groups. The reactivity is influenced by the electronic properties of the substituents, which can be explored through computational studies (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the thiazolidinone ring (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the structural elements of the thiazolidinone derivatives. These properties can be predicted through computational methods, such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity patterns of the compounds (Kumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Thiazolidinone Derivatives : A study synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial potential. One derivative showed significant antimicrobial activity, highlighting the potential of these compounds in this field (Deep et al., 2016).
- Eperezolid-like Molecules : Another research synthesized eperezolid-like molecules, which included thiazolidinone and thiazoline derivatives, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
- Rhodanine-3-acetic Acid Derivatives : A study on rhodanine-3-acetic acid-based amides and esters, related in structure to thiazolidinones, demonstrated strong antimicrobial properties, especially against mycobacteria (Krátký et al., 2017).
Anticancer Properties
- Antitumor Screening : A range of 4-thiazolidinones with a benzothiazole moiety was screened for antitumor activity, with some compounds showing effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
- Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects in a mouse tumor model, showing significant potential (Chandrappa et al., 2010).
Molecular Structure and Synthesis
- Molecular Structure Investigation : The synthesis and X-ray diffraction analysis of a similar compound, focusing on its non-planar structure and intermolecular hydrogen bonding, provides insight into the structural aspects of these compounds (Benhalima et al., 2011).
Corrosion Inhibition
- Inhibitive Behavior on Steel : Thiazole-4-carboxylates, similar in structure to the compound , demonstrated corrosion inhibiting properties on mild steel in acidic environments, showcasing their potential in industrial applications (El aoufir et al., 2020).
Eigenschaften
IUPAC Name |
[4-[(E)-[3-(2-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O6S2/c1-2-33-21-12-15(10-11-20(21)34-24(30)16-6-5-7-17(14-16)28(31)32)13-22-23(29)27(25(35)36-22)19-9-4-3-8-18(19)26/h3-14H,2H2,1H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFSUOBEENVDII-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)




![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)